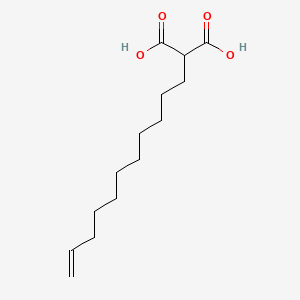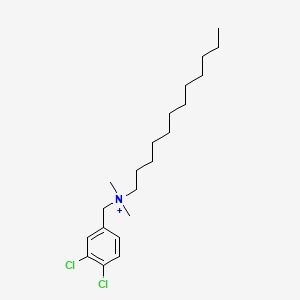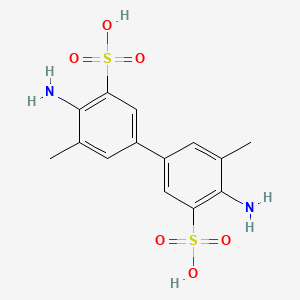
3,5-dicarboxybenzenesulfonate;4-(diethylamino)benzenediazonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dicarboxybenzenesulfonate;4-(diethylamino)benzenediazonium is a complex organic compound that combines the properties of both 3,5-dicarboxybenzenesulfonate and 4-(diethylamino)benzenediazonium
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dicarboxybenzenesulfonate;4-(diethylamino)benzenediazonium typically involves the metathesis reaction of 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium iodide with the sodium salt of 3,5-dicarboxybenzenesulfonic acid. The resulting compound is then recrystallized from methanol to achieve high purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and purification systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dicarboxybenzenesulfonate;4-(diethylamino)benzenediazonium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the diazonium group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Dicarboxybenzenesulfonate;4-(diethylamino)benzenediazonium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential use in drug development and diagnostic tools.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,5-dicarboxybenzenesulfonate;4-(diethylamino)benzenediazonium involves its interaction with molecular targets through its diazonium group. This group can form covalent bonds with nucleophiles, leading to various chemical transformations. The pathways involved include electrophilic aromatic substitution and nucleophilic addition reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Para-aminobenzoic acid: Shares similar structural features but lacks the diazonium group.
7-Diethylamino 4-methyl coumarin: Similar in terms of the diethylamino group but differs in the overall structure and applications.
Eigenschaften
CAS-Nummer |
83749-62-6 |
|---|---|
Molekularformel |
C10H14N3.C8H5O7S C18H19N3O7S |
Molekulargewicht |
421.4 g/mol |
IUPAC-Name |
3,5-dicarboxybenzenesulfonate;4-(diethylamino)benzenediazonium |
InChI |
InChI=1S/C10H14N3.C8H6O7S/c1-3-13(4-2)10-7-5-9(12-11)6-8-10;9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15/h5-8H,3-4H2,1-2H3;1-3H,(H,9,10)(H,11,12)(H,13,14,15)/q+1;/p-1 |
InChI-Schlüssel |
ZDAHEMTUIWLQPR-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)[N+]#N.C1=C(C=C(C=C1C(=O)O)S(=O)(=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Naphtho[1,2-g]pteridine-9,11-diamine](/img/structure/B12810470.png)
![2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol](/img/structure/B12810473.png)

